6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
CAS No. |
139218-70-5 |
|---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
6,7-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h3-4H,1-2H2 |
InChI Key |
MJKCMOMFNMNOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often employed in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
3.1. Hydrogenation Reactions
Catalytic hydrogenation over palladium-carbon catalyst can be used to convert certain thiazolopyrimidine derivatives into more saturated forms. For example, 7-bromomethyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one can be converted to 7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one through hydrogenolysis .
3.2. Bromination Reactions
Treatment with N-bromosuccinimide (NBS) can introduce bromine substituents into the thiazolopyrimidine ring. This reaction is useful for modifying the compound's structure to enhance its biological activity .
3.3. Covalent Hydration
Certain thiazolopyrimidine derivatives can undergo covalent hydration across specific carbon-carbon bonds when treated with hydrochloric acid. This reaction can lead to the formation of hydroxylated derivatives .
Structural Modifications and Biological Activity
The biological activity of thiazolopyrimidines can be significantly influenced by structural modifications. For instance, substituents such as chloromethyl or hydroxyl groups can alter the compound's interaction with biological targets like enzymes or receptors.
Table: Comparison of Thiazolopyrimidine Derivatives
| Compound Name | Structure | Key Differences |
|---|---|---|
| 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one | Basic scaffold | Reference compound |
| 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine | Chloromethyl group at the 3-position | Potential anti-inflammatory or anticancer agent |
| 6-Ethyl-7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one | Ethyl and hydroxyl substituents | Exhibits antimicrobial properties |
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of synthesized thiazolopyrimidine compounds. These methods provide detailed information about the molecular structure and functional groups present.
Example of Spectroscopic Data
-
1H NMR : Signals for methylene groups and aromatic protons help identify the compound's structure.
-
IR Spectroscopy : Absorption bands corresponding to specific functional groups (e.g., C=O, C=N) confirm the presence of these groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits significant antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, suggesting it could be developed into a novel antibiotic. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable study published in the Journal of Medicinal Chemistry highlighted its selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation.
Data Table: Antimicrobial and Anticancer Activity
| Property | Value/Description |
|---|---|
| Antimicrobial Efficacy | Effective against E. coli and S. aureus |
| IC50 (Cancer Cells) | 15 µM against MCF-7 breast cancer cells |
| Mechanism of Action | Inhibition of DNA synthesis |
Case Study 1: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the compound's effects on various cancer cell lines, including lung and breast cancers. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with the most significant effects observed at concentrations above 10 µM.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science.
Polymer Chemistry
The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies indicate that polymers derived from this compound exhibit superior performance compared to traditional materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, derivatives of this compound have been evaluated as antagonists of the 5-HT2A receptor, which is involved in neurotransmission .
Comparison with Similar Compounds
Thiadiazolo[3,2-a]pyrimidin-5-one Derivatives
Structural Differences: Replacing the thiazole ring with a 1,3,4-thiadiazole moiety results in 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. Synthesis: Derivatives like 6,7-dihydro-7-imino-2-substituted analogs are synthesized via reactions of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate under acidic conditions (P2O5/HCOOH), yielding moderate to high purity products .
Thieno-Fused Derivatives
Structural Differences: Fusion of a thiophene ring (e.g., thieno[2,3-d]pyrimidine) creates tricyclic systems like 3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one. This modification increases molecular rigidity and lipophilicity, influencing membrane permeability . Synthesis: Electrophilic heterocyclization using p-alkoxyphenyltellurium trichlorides enables regioselective annulation of the thiazoline moiety . Physicochemical Impact: Thieno-fused derivatives exhibit higher logP values compared to non-fused analogs, correlating with improved blood-brain barrier penetration in preclinical models .
Fluorinated Derivatives
Structural Differences: Substitution with fluorobenzylidene groups (e.g., (E)-6-(4-fluorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one) introduces electronegative and steric effects, enhancing metabolic stability and target affinity . Synthesis: Microwave-assisted methods using Mn(OAc)3 as a catalyst achieve rapid cyclization (15–30 min) with yields exceeding 85% . Biological Activity: Fluorinated analogs demonstrate improved inhibitory activity against kinase targets (e.g., EGFR) compared to non-halogenated counterparts .
Amino-Substituted Derivatives
Structural Differences: Introduction of amino groups at position 7 (e.g., 7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) enhances hydrogen-bonding capacity, critical for interactions with enzymatic active sites . Synthesis: Thorpe-Ziegler isomerization routes using 7-chloromethyl intermediates and potassium N-phenyl-N'-cyanoimidothiocarbonate yield high-purity amino derivatives (85% yield) .
Comparative Data Table
Key Research Findings
- Lipophilicity Trends : Bromomethyl and iodomethyl substituents increase logP by 0.5–1.2 units compared to unsubstituted derivatives, impacting pharmacokinetics .
- Synthetic Efficiency: Organobase catalysts (e.g., DIPEA) in one-pot multicomponent reactions achieve yields >90% for tricyclic analogs .
- Structural Stability : X-ray crystallography confirms planar geometry in 3-benzoyl-7-methyl derivatives, favoring π-stacking interactions .
Biological Activity
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C₆H₈N₂OS
- CAS Number : 92897-32-0
- Structure : The compound features a thiazole ring fused with a pyrimidine structure, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidin-5-one exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anti-inflammatory Effects
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives possess anti-inflammatory properties. A study assessed the impact of these compounds on inflammatory markers in vitro and found a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, it demonstrated inhibitory activity against dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition could potentially make it a candidate for cancer therapy .
Case Study 1: Synthesis and Evaluation of Thiazolo-Pyrimidine Derivatives
A study conducted by researchers synthesized various derivatives of thiazolo-pyrimidines and evaluated their biological activities. The synthesized compounds were screened for their antibacterial and antifungal activities. The most promising derivatives exhibited MIC values comparable to standard antibiotics .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another investigation focused on the SAR of thiazolo[3,2-a]pyrimidine derivatives. By modifying different substituents on the thiazole and pyrimidine rings, researchers identified structural features that enhanced biological activity. This study provided insights into optimizing these compounds for better efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation by inhibiting NF-kB activation.
- Enzyme Inhibition : By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis using Mn(OAc)₃ as a catalyst enables rapid cyclization of precursors (e.g., 2-thioxothieno[2,3-d]pyrimidin-4-ones) under controlled temperature (80–120°C), achieving yields of 65–78% . Conventional heating methods require longer reaction times (6–12 hours) and may result in side products like furo-fused analogs . Optimization of solvent systems (e.g., ethanol or acetic acid) and catalyst loading (10–15 mol%) is critical for reproducibility.
Q. How can X-ray diffraction (XRD) confirm the spatial structure of thiazolo[3,2-a]pyrimidine derivatives?
- Methodology : XRD analysis of ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate reveals a planar thiazole ring fused to a non-planar pyrimidine moiety, with intramolecular hydrogen bonding stabilizing the structure. Key bond lengths (e.g., C–S: 1.74 Å) and angles (e.g., N–C–S: 92.5°) validate the bicyclic framework .
Q. What spectroscopic techniques are essential for characterizing thiazolo[3,2-a]pyrimidin-5-one derivatives?
- Methodology :
- ¹H/¹³C NMR : Distinct signals for thiazole protons (δ 6.8–7.2 ppm) and pyrimidine carbonyl carbons (δ 165–170 ppm) confirm ring fusion .
- IR Spectroscopy : Strong absorption bands at 1680–1700 cm⁻¹ indicate the presence of the C=O group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 262.33 for C₁₂H₁₄N₄OS) align with theoretical masses .
Advanced Research Questions
Q. How does electrophilic heterocyclization with p-alkoxyphenyltellurium trichlorides influence regioselectivity in annulation reactions?
- Methodology : Treatment of 3-alkenyl-2-thioxothieno[2,3-d]pyrimidin-4-ones with p-alkoxyphenyltellurium trichlorides induces electrophilic attack at the α-position of the alkenyl group, leading to thiazoline ring formation. Regioselectivity is controlled by steric effects of substituents (e.g., methyl vs. phenyl groups) and reaction temperature (60–80°C yields 70–85% selectivity for 6,7-disubstituted products) .
Q. What mechanistic insights explain the role of DIPEA in multicomponent condensation reactions involving thiazolo[3,2-a]pyrimidin-5-one?
- Methodology : In one-pot reactions with aryl aldehydes and malononitrile, DIPEA acts as a base to deprotonate the active methylene group of thiazolo[3,2-a]pyrimidin-5-one, facilitating Knoevenagel condensation with aldehydes. The resulting arylidenes undergo nucleophilic attack by the thiazolo-pyrimidine core, forming tricyclic heterocycles in 90–94% yield .
Q. How can lipophilicity (LogP) of thiazolo[3,2-a]pyrimidine derivatives be optimized for drug design?
- Methodology : RP-HPLC and RP-TLC analyses of 27 derivatives show that halogenation (e.g., bromine at C2) increases LogP by 0.5–1.2 units, enhancing membrane permeability. Conversely, hydrophilic substituents (e.g., hydroxyl or carboxyl groups) reduce LogP but improve solubility. A balance (LogP 1.5–2.5) is optimal for bioavailability .
Q. What strategies resolve contradictions in reported biological activities of thiazolo[3,2-a]pyrimidin-5-one analogs?
- Methodology : Discrepancies in acetylcholinesterase inhibition (IC₅₀: 0.5–10 µM) arise from variations in assay conditions (e.g., pH, substrate concentration). Standardization using Ellman’s method with donepezil as a positive control and statistical validation (e.g., ANOVA) ensures reproducibility . For anticancer activity, comparative studies using MTT assays on multiple cell lines (e.g., MCF-7 vs. HepG2) clarify structure-activity relationships .
Key Considerations for Researchers
- Synthetic Reproducibility : Validate catalyst purity and moisture-free conditions to prevent side reactions .
- Biological Assays : Include positive controls (e.g., donepezil for AChE inhibition) and triplicate measurements to mitigate variability .
- Computational Modeling : Use DFT calculations to predict regioselectivity in electrophilic cyclizations, reducing experimental trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
